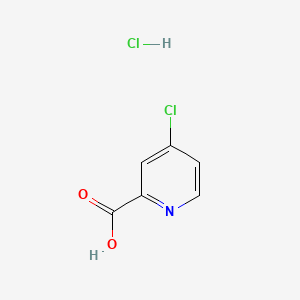

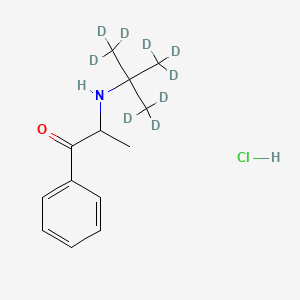

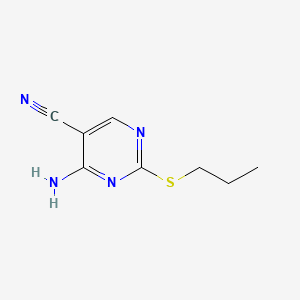

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

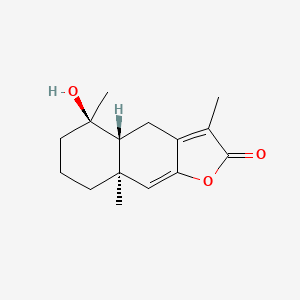

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile is a heterocyclic compound with the molecular formula C8H10N4S. It belongs to the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. This compound is of particular interest due to its potential therapeutic properties and its use as an intermediate in organic synthesis.

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-2-propylthiopyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR plays a crucial role in controlling normal cell growth, apoptosis, and other cellular functions .

Mode of Action

4-Amino-2-propylthiopyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting EGFR, the compound disrupts these processes, leading to cell cycle arrest and apoptosis .

Result of Action

The compound exhibits cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key executor of apoptosis .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-Amino-2-propylthiopyrimidine-5-carbonitrile are not fully understood yet. It is known that this compound has a molecular weight of 194.26

Cellular Effects

The cellular effects of 4-Amino-2-propylthiopyrimidine-5-carbonitrile are also not fully known. Some pyrimidine-5-carbonitrile derivatives have been found to exhibit moderate antiproliferative activity against various human tumor cell lines . This suggests that 4-Amino-2-propylthiopyrimidine-5-carbonitrile may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-Amino-2-propylthiopyrimidine-5-carbonitrile is not fully understood. Some pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . This suggests that 4-Amino-2-propylthiopyrimidine-5-carbonitrile may also exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile typically involves a multi-step process. One common method includes the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence. This reaction is carried out under reflux conditions in ethanol, yielding the desired product in moderate to excellent yields (45-89%) after purification by column chromatography or crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary or secondary amines.

Aplicaciones Científicas De Investigación

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-5-carbonitrile-2-nitroaminopyrimidine: Similar in structure but contains a nitro group, which may alter its reactivity and biological activity.

2-Amino-4,6-diarylpyrimidine-5-carbonitriles: These compounds have different substituents on the pyrimidine ring, affecting their chemical properties and applications.

Uniqueness

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its potential as a tyrosine kinase inhibitor targeting specific EGFR mutations sets it apart from other pyrimidine derivatives .

Propiedades

IUPAC Name |

4-amino-2-propylsulfanylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-2-3-13-8-11-5-6(4-9)7(10)12-8/h5H,2-3H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLJYGINPNACNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(C(=N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride](/img/structure/B585988.png)

![1-Azabicyclo[2.2.1]heptan-3-one,oxime,(E)-(9CI)](/img/new.no-structure.jpg)

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine](/img/structure/B585993.png)

![4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride](/img/structure/B585995.png)